(R)-2-(Fmoc-amino)-6-phenylhexanoic acid
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Overview
Description
®-2-(Fmoc-amino)-6-phenylhexanoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly useful in the field of solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Fmoc-amino)-6-phenylhexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-6-phenylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed or substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-2-(Fmoc-amino)-6-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biotechnological products, including diagnostic reagents and biosensors.
Mechanism of Action
The mechanism of action of ®-2-(Fmoc-amino)-6-phenylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-2-(Boc-amino)-6-phenylhexanoic acid: Similar to the Fmoc-protected compound but uses the Boc (tert-butoxycarbonyl) group for protection.
®-2-(Cbz-amino)-6-phenylhexanoic acid: Uses the Cbz (carbobenzyloxy) group for protection.
Uniqueness
®-2-(Fmoc-amino)-6-phenylhexanoic acid is unique due to the specific properties of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for solid-phase peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
Properties
Molecular Formula |
C27H27NO4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid |
InChI |
InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI Key |
NZOVBPGEEROSSE-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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